molecular formula C6H3Br2Cl2N B3069953 2,4-Dibromo-3,5-dichloroaniline CAS No. 1000574-35-5

2,4-Dibromo-3,5-dichloroaniline

Cat. No.: B3069953
CAS No.: 1000574-35-5
M. Wt: 319.81 g/mol
InChI Key: PVBANICCLVRNTM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dichloroaniline is an organic compound with the molecular formula C₆H₃Br₂Cl₂N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds .

Scientific Research Applications

2,4-Dibromo-3,5-dichloroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dibromo-3,5-dichloroaniline include:

Uniqueness

This compound is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2,4-Dibromo-3,5-dichloroaniline (DBDCA) is a synthetic compound belonging to the aniline family, notable for its diverse applications in industrial chemistry and potential biological activities. This article explores the biological activity of DBDCA, focusing on its effects on various biological systems, including microbial toxicity, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₆H₃Br₂Cl₂N
  • Molecular Weight : 319.81 g/mol

Biological Activity Overview

DBDCA exhibits a range of biological activities that can be categorized as follows:

  • Microbial Toxicity
    • Studies have indicated that DBDCA can adversely affect soil microorganisms. Specifically, it has been shown to impact nitrification processes in soil ecosystems, primarily through its transformation products . The compound's toxicity was assessed using amplicon sequencing and functional assays, revealing significant reductions in microbial diversity and enzymatic activities.
  • Enzyme Inhibition
    • DBDCA has been investigated for its potential as an enzyme inhibitor. For instance, it has been characterized within a series of compounds targeting Trypanosoma brucei AdoMetDC (S-adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway of this parasite. In vitro assays demonstrated that DBDCA analogs could inhibit the growth of T. brucei at micromolar concentrations .
  • Pharmacological Applications
    • The compound is being explored for its role in medicinal chemistry as a potential lead compound for developing new therapeutic agents. Its structural characteristics allow for modifications that could enhance selectivity and efficacy against specific biological targets.

Table 1: Summary of Biological Activities of DBDCA

Activity TypeObservationReference
Microbial ToxicityReduces nitrification and alters microbial communities
Enzyme InhibitionInhibits T. brucei AdoMetDC with IC₅₀ ~30 μM
Structural AnalysisPotential for lead optimization in drug design

Detailed Findings

  • Microbial Impact : A study highlighted that DBDCA's transformation product, 3,5-dichloroaniline, was significantly more toxic to soil microorganisms than the parent compound iprodione. This emphasizes the need to consider transformation products in ecological risk assessments .
  • Enzyme Targeting : Research into the structure-activity relationship (SAR) of DBDCA derivatives has shown promising results in inhibiting T. brucei growth. The SAR studies revealed important insights into how modifications to the DBDCA structure could enhance its inhibitory potency against target enzymes .

Properties

IUPAC Name

2,4-dibromo-3,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBANICCLVRNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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